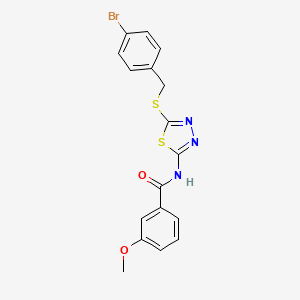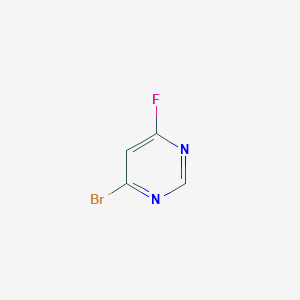
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide
概要
説明
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity . It can also be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide is C9H9ClN2O3 . The InChI key is JAWLWNKATJAODJ-UHFFFAOYSA-N . More detailed structural information can be found on databases like ChemSpider .Chemical Reactions Analysis
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .Physical And Chemical Properties Analysis
The molecular weight of this compound is 228.63 . It has a density of 1.4±0.1 g/cm3 . The boiling point is predicted to be 401.7±40.0 °C at 760 mmHg . The compound is a solid at room temperature .科学的研究の応用
Pharmaceutical Aspects
The compound exhibits potential in pharmaceutical research. Some studies have explored its derivatives for their pharmacological properties. Researchers have synthesized and characterized salphen-Al complexes using similar structures, which could have applications in ring-opening polymerization catalysis.
Anti-Inflammatory and Analgesic Activities
Derivatives of this compound have demonstrated anti-inflammatory and analgesic properties. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising results . These findings suggest potential therapeutic applications in pain management and inflammation control.
Anticancer Activity
2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide serves as a synthetic intermediate in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity . These inhibitors could play a crucial role in cancer treatment by targeting specific pathways involved in tumor growth.
Antibacterial Properties
While not directly studied for antibacterial effects, related acetamide derivatives (such as N-(4-fluoro-3-nitrophenyl)acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide ) have been investigated . These compounds may exhibit antibacterial activity against pathogens like Klebsiella pneumoniae. Further research is needed to explore their potential in combating bacterial infections.
Safety and Hazards
将来の方向性
作用機序
Target of Action
It has been used as a synthetic intermediate in the creation of inhibitors for the maternal embryonic leucine zipper kinase (melk) . MELK is a protein kinase implicated in various cellular processes, including cell cycle progression and apoptosis .
Mode of Action
Given its use in the synthesis of melk inhibitors , it can be inferred that the compound might interact with the kinase to inhibit its activity, thereby affecting cell cycle progression and apoptosis.
Biochemical Pathways
The biochemical pathways affected by 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide are likely related to its role as a MELK inhibitor . MELK plays a crucial role in various cellular processes, including cell cycle progression, stem cell phenotype, apoptosis, and cancer progression. Therefore, the inhibition of MELK could affect these pathways and their downstream effects.
Pharmacokinetics
Its solubility in organic solvents like chloroform, dmso, and methanol suggests that it might have good bioavailability.
Result of Action
The molecular and cellular effects of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide’s action are likely to be related to its role as a MELK inhibitor . By inhibiting MELK, it could potentially affect cell cycle progression, stem cell phenotype, apoptosis, and cancer progression.
Action Environment
It should be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen might affect its stability.
特性
IUPAC Name |
2-chloro-N-(4-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6-2-3-7(11-9(13)5-10)4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSOJSNZWHKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2599428.png)

![5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2599430.png)

![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)




